4-(2,5-dimethylthiophen-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
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Overview
Description
4-(2,5-DIMETHYL-3-THIENYL)-6-METHYL-4,6-DIHYDRO-2H-PYRANO[3,2-C]QUINOLINE-2,5(3H)-DIONE is a complex organic compound with a unique structure that combines a thienyl group, a pyranoquinoline core, and a dihydro-pyranoquinoline dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-DIMETHYL-3-THIENYL)-6-METHYL-4,6-DIHYDRO-2H-PYRANO[3,2-C]QUINOLINE-2,5(3H)-DIONE typically involves multi-step organic reactions. One common method involves the condensation of 2,5-dimethyl-3-thiophene carboxaldehyde with 6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-DIMETHYL-3-THIENYL)-6-METHYL-4,6-DIHYDRO-2H-PYRANO[3,2-C]QUINOLINE-2,5(3H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-(2,5-DIMETHYL-3-THIENYL)-6-METHYL-4,6-DIHYDRO-2H-PYRANO[3,2-C]QUINOLINE-2,5(3H)-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: Its photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-(2,5-DIMETHYL-3-THIENYL)-6-METHYL-4,6-DIHYDRO-2H-PYRANO[3,2-C]QUINOLINE-2,5(3H)-DIONE involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication in cancer cells . The compound’s photophysical properties are attributed to its ability to undergo photoinduced electron transfer processes, making it useful in optoelectronic applications .
Comparison with Similar Compounds
Similar Compounds
2-(Anthracenyl)-4,5-bis(2,5-dimethyl(3-thienyl))-1H-imidazole: This compound shares the thienyl group and exhibits similar photophysical properties.
1,2-Bis(2,5-dimethyl-3-thienyl)ethanedione: Another compound with a thienyl group, used in the synthesis of photochromic agents.
Uniqueness
4-(2,5-DIMETHYL-3-THIENYL)-6-METHYL-4,6-DIHYDRO-2H-PYRANO[3,2-C]QUINOLINE-2,5(3H)-DIONE is unique due to its combination of a pyranoquinoline core with a thienyl group, providing a distinct set of chemical and physical properties that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C19H17NO3S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-(2,5-dimethylthiophen-3-yl)-6-methyl-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione |
InChI |
InChI=1S/C19H17NO3S/c1-10-8-13(11(2)24-10)14-9-16(21)23-18-12-6-4-5-7-15(12)20(3)19(22)17(14)18/h4-8,14H,9H2,1-3H3 |
InChI Key |
NVHWKTMTRUKRAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C2CC(=O)OC3=C2C(=O)N(C4=CC=CC=C43)C |
Origin of Product |
United States |
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